molecular formula C18H13N B8779016 1-Phenyl-9h-carbazole CAS No. 96125-70-1

1-Phenyl-9h-carbazole

Cat. No. B8779016
CAS RN: 96125-70-1
M. Wt: 243.3 g/mol
InChI Key: FBTOLQFRGURPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-9h-carbazole is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-9h-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-9h-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96125-70-1

Product Name

1-Phenyl-9h-carbazole

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

1-phenyl-9H-carbazole

InChI

InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12,19H

InChI Key

FBTOLQFRGURPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon stream, 670 g of carbazole, 850 kg of iodobenzene, 20 L of xylene, 460 g of t-BuONa, and palladium acetate (Pd (OAc)) were charged, and the mixture was refluxed for 8 hours. Impurities were filtered and the filtrate was concentrated under reduced pressure, followed by washing with hexane and drying, whereby phenylcarbazole was obtained as 820 g of white powder. The same reaction as in the synthesis of Intermediate 1 was carried out except that phenylcarbazole was used instead of 4-bromobiphenyl, whereby 650 g of white powder was obtained. By an FD-MS analysis, the white powder was identified as Intermediate 14.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
850 kg
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a stream of argon, 670 g of carbazole, 850 kg of iodobenzene, 20 L of xylene, 460 g of t-BuONa, and palladium acetate (Pd(OAc)2) were loaded, and then the mixture was refluxed for 8 hours. Impurities were filtrated, and then the filtrate was concentrated under reduced pressure and washed with hexane. After that, the washed product was dried. As a result, 820 g of phenylcarbazole were obtained as a white powder. A reaction was performed in the same manner as in the synthesis of Intermediate 1-1 except that phenylcarbazole was used instead of 4-bromobiphenyl. As a result, 650 g of a white powder were obtained. The powder was identified as Intermediate 1-11 by FD-MS analysis.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
850 kg
Type
reactant
Reaction Step Two
Quantity
460 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.